3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester
Description
3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 3-position and a tert-butyl ester group at the 4-carboxylic acid position. The tert-butyl ester moiety serves as a protective group for the carboxylic acid functionality, enhancing stability during synthetic processes. This compound is structurally analogous to imidazole derivatives used in peptide synthesis and pharmaceutical intermediates, where protecting groups like tert-butyl esters are critical for regioselective reactions .
Properties
IUPAC Name |
tert-butyl 3-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-5-10-6-11(7)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRNUODMUVXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester typically involves the esterification of 3-Methyl-3H-imidazole-4-carboxylic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The tert-butyl alcohol is used as the esterifying agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Scientific Research Applications
3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula and a molecular weight of 182.22 . It is also known by other names, including t-butyl 1-methyl-1H-imidazole-5-carboxylate and Tert-butyl 1-methyl-1H-imidazole-5-carboxylate .
Here's an overview of its applications based on the search results:
Scientific Research Applications
- Structure-Activity Relationship Studies: this compound is used in structure-activity relationship studies . Specifically, it can be used to study the impact of ester size on activity and stability . For example, in one study, researchers evaluated the isosteric replacement of the methyl ester in a related compound and found that the tert-butyl ester derivative offered a good balance between activity and stability .
- Synthesis of Analogues: This compound is utilized in the synthesis of various analogues for research purposes . For instance, it can be used as a precursor in the synthesis of compounds with improved activity, solubility, lipophilicity, and stability .
- Regioselective Alkylation: Imidazole derivatives are useful, and this compound can be involved in regioselective N-alkylation reactions . Regioselective alkylation is important in synthesizing various imidazole-containing compounds .
- As a Chemical Probe: Methyl ester precursor can be a useful chemical probe for exploring a compound's role .
- Inhibitor Development: Imidazole derivatives, including this compound, are used in developing inhibitors .
- Pharmaceutical Synthesis: It is used as a building block in the synthesis of pharmaceuticals . For example, it can be used in the synthesis of Pratosartan, an angiotensin II receptor antagonist .
- Ester Cleavage: It can be used to study the cleavage of t-butyl esters using reagents like dry hydrogen chloride .
Additional Information
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Table 1: Thermal Deactivation Parameters of tert-Butyl Ester Derivatives
Table 2: Functionalization Performance in SThL
| Polymer | Minimum Line Width (nm) | Post-Cleavage Functionality | |
|---|---|---|---|
| MA20 | 83 ± 7 | Carboxylic acid (limited) | |
| A20 | 21 ± 2 | Cyclic anhydride (efficient) |
Research Findings and Implications
- Thermal Behavior : The tert-butyl ester group in the target compound is expected to cleave at moderate temperatures (~100–150°C), akin to A20, enabling controlled deprotection in synthetic workflows.
- Safety : While less reactive than iodinated analogues, standard handling protocols for tert-butyl esters (e.g., ventilation, PPE) are recommended .
Biological Activity
3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester (CAS No. 293733-51-4) is a compound belonging to the imidazole family, characterized by its unique structural features that influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
- Molecular Formula: C₉H₁₄N₂O₂
- Molecular Weight: 182.22 g/mol
- Structure: The compound features a tert-butyl ester group attached to a carboxylic acid moiety, which enhances its lipophilicity and solubility.
The biological activity of this compound can be attributed to its interaction with various biological targets, similar to other indole derivatives. These compounds often engage in electrophilic substitution due to their delocalized π-electrons, affecting multiple biochemical pathways.
Target Interactions
- Enzyme Inhibition: The compound has shown potential as an inhibitor for matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in arthritic disorders. The structural modifications of imidazole derivatives can enhance binding affinity and selectivity towards MMPs .
- Antiviral Activity: Similar compounds have been evaluated for their efficacy against viruses such as Hepatitis C by targeting nonstructural proteins critical for viral replication .
Biological Activities
The biological activities associated with this compound include:
- Antiviral Properties: Exhibits potential against viral infections through inhibition of viral proteases.
- Anti-inflammatory Effects: May reduce inflammation by modulating enzyme activities involved in inflammatory pathways.
- Antimicrobial Activity: Similar imidazole compounds have demonstrated effectiveness against various bacterial strains.
Table 1: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MMP-13 Inhibition | 0.5 | |
| Indole derivatives | Antiviral | 0.1 | |
| Imidazole derivatives | Antimicrobial | 0.2 |
Table 2: Summary of Synthetic Routes
| Synthesis Method | Description |
|---|---|
| Steglich Esterification | Utilizes DCC and DMAP for effective ester formation |
| Continuous Flow Reactor | Enhances yield and efficiency in industrial settings |
Case Study 1: MMP Inhibition
In a study focusing on MMP inhibitors, this compound was identified as a potent inhibitor of MMP-13 with an IC50 value of approximately 0.5 µM. The study highlighted the importance of structural modifications in enhancing the compound's binding affinity to the enzyme's active site .
Case Study 2: Antiviral Activity Against HCV
Research conducted on related imidazole compounds demonstrated significant antiviral activity against Hepatitis C virus by inhibiting the NS3 protease. Structural analysis revealed that modifications similar to those found in tert-butyl esters improve interaction with viral proteins, suggesting a promising avenue for therapeutic development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-3H-imidazole-4-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves formylation of an imidazole precursor followed by esterification. For example, reacting 4-methylimidazole with an acid chloride (e.g., chloroformate) under anhydrous conditions generates the intermediate acid, which is then esterified with tert-butanol using a coupling agent like DCC (dicyclohexylcarbodiimide) . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of imidazole to acid chloride) and inert atmospheres to prevent hydrolysis. Reaction temperatures between 0–5°C minimize side reactions like over-alkylation .
- Key Parameters :
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Formylation | ClCOOtBu, DCM | 0–5 | 60–75 |
| Esterification | tert-butanol, DCC | 25 | 80–90 |
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization in ethanol/water mixtures enhances purity (>98%). Characterization requires a combination of:
- 1H/13C NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl protons) and δ 7.5–8.0 ppm (imidazole protons) confirm regioselectivity .
- IR Spectroscopy : Stretching bands at 1720–1740 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (imidazole C=N) validate functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., 212.24 g/mol) confirms synthesis success.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and P95 respirators during weighing to avoid inhalation of particulates .
- Ventilation : Use fume hoods with >0.5 m/s face velocity to mitigate vapor exposure.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How does the tert-butyl ester group influence the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : The tert-butyl group enhances steric protection of the ester bond, reducing hydrolysis rates. Stability studies show:
- pH 2–6 : <5% degradation over 24 hours at 25°C.
- pH >8 : Rapid hydrolysis (t₁/₂ = 2 hours) due to nucleophilic attack by OH⁻ .
- Thermal Stability : Decomposition initiates at 150°C (DSC analysis), forming imidazole and CO₂. Store at 2–8°C in argon-purged vials to prolong shelf life .
Q. What mechanistic insights explain regioselectivity in reactions involving this compound’s imidazole ring?
- Methodological Answer : Electrophilic substitution favors the C5 position due to electron-donating effects from the tert-butyl ester. Density Functional Theory (DFT) calculations show a lower activation energy (ΔG‡ = 15.2 kcal/mol) for C5 bromination vs. C2 (ΔG‡ = 18.7 kcal/mol) . Experimental validation via kinetic isotope effects (KIE > 1.3) confirms this preference.
Q. How can researchers address contradictions in reported bioactivity data for imidazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardization strategies include:
- Dose-Response Curves : Use ≥3 independent replicates with IC50 values normalized to DMSO controls.
- Target Validation : Competitive binding assays (e.g., SPR or ITC) differentiate specific vs. off-target interactions .
- Meta-Analysis : Cross-reference data from PubMed and ChEMBL, prioritizing studies with orthogonal assays (e.g., enzymatic vs. cellular).
Q. What analytical techniques are most effective for detecting trace impurities or stereoisomers in synthesized batches?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities with LOD < 0.1% .
- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol gradients .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Data Gaps and Future Directions
Q. What are the ecological impacts of this compound, and how can its biodegradability be assessed?
- Methodological Answer : Current data on ecotoxicity and bioaccumulation are unavailable . Recommended OECD 301D (Closed Bottle Test) protocols assess biodegradability: incubate at 20°C with activated sludge, monitoring CO₂ evolution via GC-TCD. Structure-activity relationship (SAR) models predict moderate persistence (t₁/₂ ~30 days) based on ester lability .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
- Methodological Answer : In vitro microsomal assays (human liver microsomes + NADPH) reveal CYP3A4-mediated oxidation of the tert-butyl group. Metabolites are identified via UPLC-QTOF, with kinetic parameters (Km, Vmax) compared to known substrates . Computational docking (AutoDock Vina) predicts binding poses in the enzyme’s hydrophobic pocket.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
